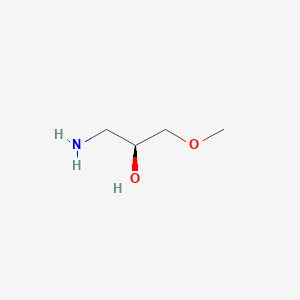

(2S)-1-amino-3-methoxypropan-2-ol

Descripción

BenchChem offers high-quality (2S)-1-amino-3-methoxypropan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-amino-3-methoxypropan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-1-amino-3-methoxypropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-7-3-4(6)2-5/h4,6H,2-3,5H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSWHVZEQHESIJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Reactions Involving 2s 1 Amino 3 Methoxypropan 2 Ol

Detailed Reaction Pathway Investigations

Analysis of Nucleophilic Attack and Addition Processes

The amine and hydroxyl functional groups of (2S)-1-amino-3-methoxypropan-2-ol allow it to act as a nucleophile in various reactions. The nitrogen atom of the primary amine is typically the more nucleophilic center, readily participating in reactions with electrophiles. For instance, in the presence of a suitable electrophile, the amine can undergo nucleophilic attack to form a new carbon-nitrogen bond.

In reactions with epoxides, such as the reaction between propylene (B89431) oxide and methanol (B129727), the nucleophilic attack can be catalyzed by basic compounds. researchgate.net While not directly involving (2S)-1-amino-3-methoxypropan-2-ol, this principle of base-catalyzed nucleophilic addition to epoxides is relevant to understanding how its hydroxyl group could potentially react under similar conditions. researchgate.net The formation of 1-methoxy-2-propanol (B31579) is favored under basic catalysis, highlighting the regioselectivity of the nucleophilic attack. researchgate.net

Mechanistic Aspects of Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The general mechanism involves two key steps: the formation of an imine or Schiff base from the reaction of an amine with an aldehyde or ketone, followed by the reduction of the imine to the corresponding amine. mdpi.commasterorganicchemistry.com This process avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

In the context of synthesizing compounds like (2S)-1-amino-3-methoxypropan-2-ol, or more accurately its corresponding amine (S)-1-methoxypropan-2-amine, the process starts with the reaction of 1-methoxy-2-propanone with an amine source. frontiersin.org In biocatalytic reductive amination using amine dehydrogenases (AmDHs), the enzyme catalyzes the formation of an imine intermediate from the ketone and ammonia (B1221849), which is then reduced in a stereoselective manner to yield the chiral amine. frontiersin.orgd-nb.info The process can be considered a "dehydrogenation-imidization-hydroamination" sequence, where an alcohol could first be dehydrogenated to a ketone, which then forms an imine with ammonia, followed by hydrogenation. mdpi.com

The use of reducing agents like sodium cyanoborohydride (NaBH3CN) is common in chemical reductive aminations as it can selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com In biocatalytic systems, the reducing equivalents are typically provided by cofactors such as NAD(P)H. d-nb.info

Interactive Data Table: Biocatalytic Reductive Amination of 1-methoxypropan-2-one

| Enzyme | Substrate Concentration (mM) | Conversion (%) | Enantiomeric Excess (ee %) |

| MsmeAmDH | 50 | up to 97.1 | 98.1 (S) |

| MsmeAmDH | 100 | 81.7 - 85.9 | Not specified |

| MsmeAmDH | 150 | Similar to 50-150 mM | Not specified |

| MsmeAmDH | 200 | < 58 | Not specified |

| MATOUAmDH2 | 10 | 30.0 | 90.4 (S) |

Data sourced from Frontiers in Catalysis. frontiersin.org

Stereodetermining Steps in Asymmetric Transformations

In asymmetric synthesis, the step that establishes the new stereocenter is known as the stereodetermining step. For reactions involving (2S)-1-amino-3-methoxypropan-2-ol as a chiral auxiliary or ligand, its inherent chirality influences the stereochemical outcome of the reaction.

In the context of iridium-catalyzed asymmetric hydrogenation of imines, a process relevant to the synthesis of agrochemicals like (S)-metolachlor, the stereodetermining step is the hydride transfer from the metal complex to the iminium carbon. researchgate.net DFT calculations suggest that these reactions often proceed through an outer-sphere mechanism. researchgate.net The geometry of the catalyst-substrate complex during this hydride transfer dictates the facial selectivity and thus the enantiomeric excess of the final product.

Similarly, in catalytic asymmetric additions of diethylzinc (B1219324) to aldehydes, where chiral amino alcohols are used as catalysts, the stereochemical outcome is highly dependent on the structure of the transition state. researchgate.net The chiral ligand, in this case, a derivative of (2S)-1-amino-3-methoxypropan-2-ol, coordinates to the zinc atom, creating a chiral environment that directs the addition of the ethyl group to one face of the aldehyde.

Catalytic Cycle Analysis in Enantioselective Processes

Identification and Characterization of Key Intermediates

Understanding the catalytic cycle is fundamental to elucidating the mechanism of an enantioselective process. This involves identifying and characterizing the key intermediates that are formed and consumed during the reaction.

In iridium-catalyzed imine hydrogenation, key intermediates include the iridium(III) catalyst, which can exist as a dihydride complex. researchgate.net The reaction may proceed through an outer-sphere mechanism where the imine is first protonated to form an iminium ion, which then accepts a hydride from the iridium complex. researchgate.net In some cases, cyclometalated iridium complexes have been identified as part of the catalytic cycle. researchgate.net

For palladium-catalyzed asymmetric allylic alkylation, a common transformation in organic synthesis, the key intermediate is a palladium(II)-allyl complex. acs.org The nucleophilic attack on this complex determines the stereochemistry of the product. The nature of the chiral ligand bound to the palladium center is crucial in controlling the facial selectivity of this attack.

Role of Catalyst-Substrate Interactions in Stereochemical Induction

The non-covalent interactions between the catalyst and the substrate are paramount in achieving high levels of stereochemical induction. These interactions stabilize the transition state leading to the desired enantiomer over the one leading to its mirror image.

In biocatalytic reductive amination, the active site of the amine dehydrogenase provides a precisely shaped chiral environment. frontiersin.org Modeling studies can help to understand how the substrate, 1-methoxypropan-2-one, binds within the active site and how this binding orientation leads to the observed (S)-selectivity. frontiersin.org The specific amino acid residues in the active site interact with the substrate through hydrogen bonding, hydrophobic interactions, and steric hindrance, guiding the nucleophilic attack of the hydride from the NAD(P)H cofactor. d-nb.info

In metal-catalyzed asymmetric reactions, the chiral ligand coordinates to the metal center, creating a chiral pocket. thieme-connect.de The substrate then binds to this chiral metal complex in a specific orientation to minimize steric clashes and maximize favorable electronic interactions. For example, in the iridium-catalyzed hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine, the Xyliphos ligand creates a chiral environment around the iridium center that is critical for the high enantioselectivity observed in the industrial production of (S)-metolachlor. researchgate.net The precise arrangement of the phenyl rings and phosphine (B1218219) groups of the ligand dictates how the imine substrate approaches the metal hydride for the stereodetermining hydride transfer step. researchgate.net

Kinetic and Thermodynamic Studies of Relevant Transformations

The kinetic and thermodynamic aspects of reactions involving (2S)-1-amino-3-methoxypropan-2-ol are crucial for understanding reaction mechanisms, optimizing conditions, and predicting the feasibility and outcome of its transformations. While specific kinetic and thermodynamic data for this exact compound are not extensively available in public literature, valuable insights can be drawn from studies on closely related structural analogs, particularly in the context of enzymatic kinetic resolutions. These studies provide a framework for understanding the factors that govern the reactivity and stereoselectivity of transformations involving the aminopropanol (B1366323) backbone.

A significant area of study for chiral amino alcohols is their resolution from racemic mixtures, often achieved through enzyme-catalyzed reactions. Lipases, in particular, have been extensively used for the kinetic resolution of racemic amines and alcohols via acylation or the hydrolysis of their esters. The principles and findings from these studies are directly applicable to understanding the potential transformations of (2S)-1-amino-3-methoxypropan-2-ol.

One of the most relevant model systems is the kinetic resolution of racemic 1-methoxypropan-2-amine, a compound structurally very similar to (2S)-1-amino-3-methoxypropan-2-ol. Studies on the lipase-catalyzed acylation of racemic 1-methoxypropan-2-amine provide key kinetic data. For instance, the use of Candida antarctica lipase (B570770) B (CaLB), a widely employed and effective biocatalyst, has been documented in the kinetic resolution of this amine. nih.govuobabylon.edu.iq

In a typical kinetic resolution, the enzyme selectively acylates one enantiomer at a much faster rate than the other, allowing for the separation of the two. The efficiency of this process is quantified by the enantiomeric ratio (E), which is the ratio of the specificity constants for the two enantiomers. A high E value indicates excellent selectivity.

Research on the CaLB-catalyzed kinetic resolution of racemic 1-methoxypropan-2-amine has explored the use of various acylating agents. nih.govuobabylon.edu.iq The choice of acylating agent significantly impacts the reaction kinetics and selectivity. The following table summarizes representative findings from a study on the kinetic resolution of racemic 1-methoxypropan-2-amine using immobilized CaLB (Novozym 435) and CaLB immobilized on magnetic nanoparticles (CaLB-MNPs). nih.gov

Kinetic Resolution of Racemic 1-Methoxypropan-2-amine

| Biocatalyst | Acylating Agent | Conversion (%) | Enantiomeric Excess of Amide (eep, %) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| CaLB-MNPs | Diisopropyl malonate | 48.5 | 98.2 | >200 |

| Novozym 435 | Diisopropyl malonate | 49.8 | 97.5 | >200 |

| CaLB-MNPs | Isopropyl 2-cyanoacetate | 49.2 | 97.9 | >200 |

| Novozym 435 | Isopropyl 2-cyanoacetate | 49.9 | 97.9 | >200 |

| CaLB-MNPs | Isopropyl 2-ethoxyacetate | 50.5 | 97.7 | >200 |

| Novozym 435 | Isopropyl 2-ethoxyacetate | 49.9 | 97.9 | >200 |

These data highlight that high conversions (approaching the theoretical maximum of 50% for a kinetic resolution) and excellent enantiomeric excesses can be achieved, leading to very high enantiomeric ratios. The choice of immobilization support (magnetic nanoparticles vs. acrylic resin) can influence the reaction rate, but the inherent selectivity of CaLB for this substrate remains high regardless of the acylating agent used in this study. nih.gov

Further insights into the thermodynamics of such transformations can be gleaned from studies on the hydrolysis of related chiral esters. A detailed kinetic and thermodynamic analysis has been performed on the Candida antarctica lipase B-catalyzed hydrolysis of (R/S)-1-methoxy-2-propyl-acetate. This reaction is the reverse of the acylation used in kinetic resolution and provides fundamental thermodynamic parameters that differentiate the transition states for the two enantiomers.

A kinetic model for this hydrolysis, based on a Ping-Pong Bi-Bi mechanism, was developed and validated at various temperatures and substrate concentrations. This model allowed for the determination of the enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions to the difference in the free energy of activation (ΔΔG‡) between the two enantiomers.

The following table presents the thermodynamic parameters for the difference in the transition state energies of the two enantiomers at 30 °C.

Thermodynamic Parameters for the Kinetic Resolution of (R/S)-1-Methoxy-2-propyl-acetate

| Parameter | Value |

|---|---|

| ΔΔH‡ (kJ/mol) | 21.2 |

| -TΔΔS‡ (kJ/mol) | 9.7 |

These kinetic and thermodynamic studies on closely related compounds provide a strong foundation for understanding and predicting the behavior of (2S)-1-amino-3-methoxypropan-2-ol in similar enzymatic transformations. They underscore the feasibility of using enzymes like CaLB for its kinetic resolution and provide quantitative data on the factors governing the stereoselectivity of such processes.

Structural Design and Synthesis of Derivatives and Analogs of 2s 1 Amino 3 Methoxypropan 2 Ol

Strategic Functional Group Manipulations

The reactivity of the amine, hydroxyl, and ether groups in (2S)-1-amino-3-methoxypropan-2-ol allows for a multitude of chemical transformations. These manipulations are fundamental to creating a diverse library of derivatives.

Amine Group Derivatization and Protection

The primary amine group is a key site for derivatization, enabling the introduction of a wide range of substituents. This can be achieved through various reactions, such as acylation, alkylation, and sulfonylation, to form amides, secondary or tertiary amines, and sulfonamides, respectively. For instance, the amine can be reacted with acylating agents like acid chlorides or anhydrides to introduce new functional groups.

Protecting the amine group is often a crucial step in multi-step syntheses to prevent its interference with reactions targeting other parts of the molecule. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, a Boc-protected derivative, methyl (2S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate, has been synthesized and utilized in further chemical transformations. core.ac.uk The choice of protecting group depends on its stability under various reaction conditions and the ease of its subsequent removal.

A study employed an axially chiral benzoic acid derivative as a chiral derivatizing agent to react with primary amines, including (R)-1-methoxypropan-2-amine, to form diastereomeric amides. acs.org This allowed for the determination of the absolute configuration of the amine via 19F NMR spectroscopy. acs.orgacs.org

Hydroxyl Group Modification

The secondary hydroxyl group is another key site for modification. It can undergo esterification, etherification, and oxidation reactions. Esterification with various carboxylic acids or their derivatives introduces ester functionalities, while etherification with alkyl halides or other electrophiles yields new ether derivatives.

In one synthetic approach, the hydroxyl group of a related compound, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, was targeted in a Mitsunobu reaction. google.comgoogleapis.com This reaction, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618), resulted in the inversion of the stereocenter at the hydroxyl-bearing carbon to form an aziridine (B145994) intermediate. google.comgoogleapis.com

Chemoenzymatic methods have also been explored for the selective modification of vicinal diols, a structural motif related to the parent compound. Lipases have been used to selectively acylate one of the hydroxyl groups, enabling the kinetic resolution of racemic mixtures. skemman.is

Ether Linkage Derivatization

While the methoxy (B1213986) group's ether linkage is generally more stable than the amine and hydroxyl groups, it can be derivatized under specific conditions. Demethylation can be achieved using strong Lewis acids or other ether-cleaving reagents, providing a free hydroxyl group for further functionalization.

The synthesis of various ethers often involves the reaction of an alkoxide with an electrophile. For example, the synthesis of 1-methoxy-2-propanol (B31579) has been achieved by reacting propylene (B89431) oxide with methanol (B129727) in the presence of a catalyst. researchgate.netgoogle.com This type of reaction highlights the general strategies that can be adapted for modifying the ether linkage or synthesizing analogs with different alkoxy groups.

Development of Stereodefined Analogues

The stereochemistry of (2S)-1-amino-3-methoxypropan-2-ol is a critical determinant of its biological activity and chemical properties. The synthesis of its stereoisomers is therefore of significant interest.

Synthesis of Enantiomers and Diastereomers

The synthesis of the enantiomer, (2R)-1-amino-3-methoxypropan-2-ol, and its diastereomers can be achieved through various stereoselective synthetic routes. One common strategy involves starting from a chiral precursor. For instance, (R)-epichlorohydrin can be used as a starting material to synthesize the (R)-enantiomer of a related amino alcohol. google.com

Biocatalytic methods also offer a powerful tool for the stereoselective synthesis of chiral amines and amino alcohols. Amine dehydrogenases have been shown to catalyze the reductive amination of keto-alcohols with high enantioselectivity, producing chiral amino alcohols. whiterose.ac.ukresearchgate.net For example, the synthesis of (S)-1-methoxypropan-2-amine was achieved with high enantiomeric excess using an amine dehydrogenase. whiterose.ac.ukresearchgate.net

The synthesis of diastereomers, such as anti-2-amino-3-aryl-3-methoxypropan-1-ols, has been accomplished through the elaboration of trans-4-aryl-3-chloro-β-lactams. researchgate.net These stereoselective transformations allow for precise control over the relative and absolute stereochemistry of the final products.

Incorporation into Complex Molecular Scaffolds

(2S)-1-amino-3-methoxypropan-2-ol and its derivatives serve as valuable building blocks for the synthesis of more complex molecules. ontosight.ai Its bifunctional nature allows it to be readily incorporated into larger scaffolds, such as peptides, macrocycles, and heterocyclic systems.

For instance, a derivative, (2S)-1-(1H-imidazol-4-yl)-3-[(pyridin-2-yl)methoxy]propan-2-amine, was synthesized and used to create a copper complex that models the active site of lytic polysaccharide monooxygenases (LPMOs). whiterose.ac.uk This demonstrates how the core structure can be elaborated to mimic biological systems. In another example, 1-amino-3-methoxypropan-2-ol (B1202666) was used in the synthesis of bicyclic heteroaromatic compounds with potential applications in cancer treatment. google.com

The compound's structural features make it a synthon for various pharmacologically active molecules. For example, it is a precursor in the synthesis of S-Metolachlor, a widely used herbicide. google.com The synthesis involves the reaction of the corresponding amino alcohol with an aniline (B41778) derivative. google.com

Design of Bridged and Cyclic Amino Alcohol Derivatives

The development of bridged and cyclic structures from (2S)-1-amino-3-methoxypropan-2-ol and its analogs is a key strategy in medicinal and materials chemistry to introduce conformational rigidity and to explore novel chemical space. A significant example of creating a cyclic derivative is the synthesis of chiral aziridines.

One documented approach involves the synthesis of (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine. This process begins with a related chiral precursor, (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol, which is synthesized from the reaction of (R)-epichlorohydrin with 2-ethyl-6-methyl aniline in methanol. The subsequent cyclization to the aziridine is achieved through a Mitsunobu reaction, where the hydroxyl group is activated by triphenylphosphine and diisopropyl azodicarboxylate (DIAD), leading to intramolecular ring closure. This process yields the desired (S)-aziridine derivative with a high enantiomeric excess (ee) of over 99%.

The formation of the three-membered aziridine ring from the open-chain amino alcohol is a powerful transformation. Aziridines are highly reactive intermediates due to their ring strain, and their chiral nature makes them valuable for the asymmetric synthesis of a wide range of nitrogen-containing compounds.

| Starting Material | Reagents | Product | Key Transformation |

| (R)-1-((2-ethyl-6-methylphenyl)amino)-3-methoxypropan-2-ol | Triphenylphosphine, Diisopropyl azodicarboxylate (DIAD), Toluene | (S)-1-(2-ethyl-6-methylphenyl)-2-(methoxymethyl)aziridine | Intramolecular cyclization (Mitsunobu reaction) |

This synthesis demonstrates the effective conversion of a linear chiral amino alcohol into a strained, cyclic derivative, highlighting a key design strategy for creating novel molecular architectures. The resulting aziridine can then be used in further synthetic steps, for example, through catalytic hydrogenation to produce precursors for herbicides like S-Metolachlor.

Synthesis of Multifunctional Chiral Scaffolds

The inherent chirality of (2S)-1-amino-3-methoxypropan-2-ol and its close derivatives makes them ideal for the construction of multifunctional chiral scaffolds, which are core structures in the development of complex molecules such as pharmaceuticals. These scaffolds present multiple points for further chemical modification while retaining a specific three-dimensional arrangement dictated by the original chiral center.

A notable application is in the synthesis of NVP-2, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9). thieme-connect.com In a convergent synthetic route to NVP-2, a key intermediate, (1r,4R)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine, is prepared starting from (S)-1-methoxypropan-2-ol. thieme-connect.com

The synthesis begins with the activation of the hydroxyl group of (S)-1-methoxypropan-2-ol by converting it to a tosylate. This is achieved by reacting it with p-toluenesulfonyl chloride in the presence of pyridine. thieme-connect.comresearchgate.net The resulting (S)-1-methoxypropan-2-yl-4-methylbenzenesulfonate is then reacted with tert-butyl ((1r,4r)-4-aminocyclohexyl)carbamate. thieme-connect.com This nucleophilic substitution reaction attaches the chiral methoxypropyl moiety to the cyclohexane (B81311) ring. Finally, the Boc protecting group is removed using hydrochloric acid to yield the desired multifunctional chiral scaffold, a diamine with a preserved chiral center. thieme-connect.com

| Starting Material | Key Reagents | Key Intermediates | Final Scaffold |

| (S)-1-methoxypropan-2-ol | 1. p-Toluenesulfonyl chloride, Pyridine 2. tert-Butyl ((1r,4r)-4-aminocyclohexyl)carbamate 3. Hydrochloric acid | (S)-1-methoxypropan-2-yl 4-methylbenzenesulfonate; tert-butyl ((1R,4r)-4-(((R)-1-methoxypropan-2-yl)amino)cyclohexyl)carbamate | (1r,4R)-N1-((R)-1-methoxypropan-2-yl)cyclohexane-1,4-diamine |

This chiral scaffold is then coupled with another key intermediate to complete the synthesis of NVP-2. thieme-connect.com This example illustrates how the simple chiral structure of a methoxypropanol (B72326) derivative can be elaborated into a complex, multifunctional scaffold that is crucial for the assembly of a highly specific drug molecule.

Furthermore, derivatives of alkoxypropanols have been utilized in the synthesis of other complex heterocyclic systems, such as quinolines. For instance, (±) 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives have been synthesized and evaluated for their antimycobacterial activity. nih.gov Although not starting directly from (2S)-1-amino-3-methoxypropan-2-ol, these syntheses showcase the utility of the alkoxypropanol motif in constructing larger, biologically active heterocyclic scaffolds. nih.gov

The biocatalytic synthesis of the related (S)-1-methoxypropan-2-amine from methoxyacetone (B41198) via transamination has also been extensively studied, underscoring the industrial importance of this chiral amine as a building block. chimia.chresearchgate.netfrontiersin.orgwhiterose.ac.uk The high enantioselectivity achieved in these biocatalytic processes highlights the value of this chiral motif in chemical synthesis. frontiersin.orgwhiterose.ac.uk

Advanced Applications of 2s 1 Amino 3 Methoxypropan 2 Ol and Its Derivatives in Chemical Science

Utilization in Asymmetric Organic Synthesis

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is of paramount importance, particularly in the pharmaceutical industry where the two enantiomers of a drug can have vastly different biological activities. The unique structural features of (2S)-1-amino-3-methoxypropan-2-ol make it a powerful tool in achieving high levels of stereocontrol in chemical reactions.

Role as Chiral Building Blocks for Enantiomerically Pure Products

(2S)-1-amino-3-methoxypropan-2-ol serves as an excellent chiral building block, a molecule incorporated into a larger structure that imparts its chirality to the final product. ontosight.ai Chemists can utilize its pre-existing stereocenter to construct complex, enantiomerically pure molecules without the need for a separate chiral resolution step. This approach is often referred to as a "chiral pool" synthesis.

A key strategy involves the transformation of its functional groups. For instance, the amino and hydroxyl groups can be selectively protected and then reacted to build more complex molecular architectures. ontosight.ai This is exemplified in the synthesis of marine natural products, where related chiral synthons are used. For example, the synthesis of Serinolamide A and Columbamide D has been accomplished using (R)-1-(benzyloxy)-3-methoxypropan-2-ol, a closely related derivative, as a key chiral starting material. acs.org The process begins with the regioselective opening of a chiral glycidyl (B131873) ether, establishing the methoxypropan-2-ol backbone which is then elaborated into the final natural product. acs.org

The utility of such building blocks is further demonstrated in chemoenzymatic processes. Lipase-mediated kinetic resolutions can be employed to produce highly enantioenriched amino alcohols, which then serve as central chiral intermediates for pharmacologically valuable compounds. beilstein-journals.org This combination of enzymatic resolution and chemical transformation provides an efficient pathway to single-enantiomer products. beilstein-journals.orgucl.ac.uk

Design and Application as Chiral Ligands in Catalysis

The amino and hydroxyl groups of (2S)-1-amino-3-methoxypropan-2-ol and its derivatives can coordinate to metal centers, making them ideal candidates for chiral ligands in asymmetric catalysis. These ligands create a chiral environment around the metal catalyst, which in turn directs the stereochemical outcome of a reaction, leading to one enantiomer of the product in excess.

Derivatives of chiral amino alcohols have been successfully used as ligands in various catalytic reactions. A prominent example is the enantioselective addition of organozinc reagents, such as diethylzinc (B1219324), to aldehydes. researchgate.net In these reactions, the chiral amino alcohol ligand complexes with the zinc atom, and this chiral complex then orchestrates the facial-selective addition of the ethyl group to the aldehyde, producing a chiral secondary alcohol with high enantiomeric excess (ee). researchgate.net Research has shown that the structure of the amino alcohol ligand, including the substituents on the nitrogen and the carbon backbone, significantly influences the enantioselectivity of the reaction, with e.e.s up to 98.8% being achieved. researchgate.net

While direct application of (2S)-1-amino-3-methoxypropan-2-ol as a ligand is a subject of ongoing research, the principles established with similar structures highlight its potential. The combination of a hard amino donor and a hard hydroxyl donor is well-suited for coordinating to a variety of transition metals used in catalysis. acs.org

Development of Chiral Auxiliaries for Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemistry of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. The structure of (2S)-1-amino-3-methoxypropan-2-ol is well-suited for its development into a chiral auxiliary.

The amine functionality can be acylated by a prochiral substrate, bringing the chiral center of the auxiliary into close proximity to the reaction site. This spatial relationship then directs the approach of incoming reagents from one face of the molecule over the other, resulting in a diastereoselective reaction. For example, alkylation reactions of enolates derived from amides of chiral auxiliaries have shown high diastereoselectivity. researchgate.net Auxiliaries derived from (S)-proline, which share structural similarities with the target compound, have been shown to induce either (R) or (S) configuration at the newly formed stereocenter depending on the auxiliary's specific structure. researchgate.net

Indoline-based chiral auxiliaries, which also feature a chiral secondary alcohol or ether, have demonstrated high diastereoselectivity (up to 96:4 dr) in alkylation reactions. researchgate.net Furthermore, chiral indolines have been employed as organocatalysts and auxiliaries in asymmetric synthesis, underscoring the value of this structural motif. acs.org

Precursors to Pharmacologically Relevant Chiral Compounds

The most significant applications of (2S)-1-amino-3-methoxypropan-2-ol and its derivatives are in the pharmaceutical industry. Its role as a chiral precursor is critical in the synthesis of a variety of active pharmaceutical ingredients (APIs), where specific stereoisomers are required for therapeutic efficacy. biosynth.com

Integration into Drug Discovery Lead Optimization Programs

In drug discovery, lead optimization involves synthesizing and testing numerous analogues of a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. Chiral fragments like (2S)-1-amino-3-methoxypropan-2-ol are valuable starting points in these programs.

Glucokinase activators: Glucokinase (GK) is a key enzyme in glucose metabolism, making it an attractive target for Type 2 diabetes treatment. epo.org Small molecule activators of GK have been developed, and many of these feature complex chiral structures. For example, certain benzoyl amino heterocyclyl and pyrrolidinone compounds act as glucokinase activators. epo.orggoogle.com The synthesis of these molecules often involves coupling various chiral fragments, and structures related to (2S)-1-amino-3-methoxypropan-2-ol can serve as key precursors for side chains designed to interact with the enzyme's allosteric site. epo.orggoogleapis.com

LRRK2 inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a kinase implicated in Parkinson's disease. google.com Inhibition of LRRK2 is a promising therapeutic strategy. nih.govnih.gov Medicinal chemistry campaigns have developed potent LRRK2 inhibitors, such as those based on benzothiazole (B30560) and aminopyrimidine scaffolds. nih.gov The synthesis of these inhibitors often requires chiral amine or alcohol building blocks to achieve the desired three-dimensional structure for optimal binding to the kinase domain. google.com

GPR88 agonists: GPR88 is an orphan G protein-coupled receptor (GPCR) primarily expressed in the brain and is a target for treating central nervous system (CNS) disorders. nih.govnih.gov Potent synthetic agonists for GPR88 have been developed, often featuring a "reversed amide" scaffold. nih.gov The synthesis of these agonists, such as GPR88 agonist 2, incorporates chiral side chains to optimize interactions with the receptor's allosteric binding site. medchemexpress.com These chiral side chains can be derived from precursors like (2S)-1-amino-3-methoxypropan-2-ol.

| Drug Target | Therapeutic Area | Role of (2S)-1-amino-3-methoxypropan-2-ol Derivative |

| Glucokinase (GK) | Type 2 Diabetes | Precursor for chiral side chains in allosteric activators. epo.orggoogle.com |

| LRRK2 Kinase | Parkinson's Disease | Building block for chiral fragments in kinase inhibitors. nih.govnih.gov |

| GPR88 Receptor | CNS Disorders | Precursor for chiral components in synthetic agonists. nih.govmedchemexpress.com |

Synthesis of Intermediates for Active Pharmaceutical Ingredients

Beyond lead discovery, (2S)-1-amino-3-methoxypropan-2-ol and its synthetic equivalents are crucial for the large-scale synthesis of established drugs and agrochemicals.

Lacosamide: Lacosamide is an antiepileptic drug that exists as the (R)-enantiomer of N-benzyl-2-acetamido-3-methoxypropionamide. lookchem.com Several syntheses of Lacosamide start from a chiral C3 building block. A common approach utilizes (S)-benzyl glycidyl ether, which is regioselectively opened with methanol (B129727) to yield (S)-1-(benzyloxy)-3-methoxypropan-2-ol. google.comgoogle.com This intermediate has the same core structure as the target compound, with a benzyl (B1604629) protecting group on the primary oxygen. The secondary alcohol is then converted to an azide (B81097) with inversion of configuration (Mitsunobu reaction), followed by debenzylation, reduction of the azide to an amine, and acetylation to furnish (R)-Lacosamide with high enantiopurity. lookchem.comgoogle.comgoogle.com

(S)-Metolachlor related compounds: Metolachlor is a widely used chloroacetanilide herbicide. The herbicidal activity resides primarily in the (S)-enantiomer. A key precursor in the industrial synthesis of (S)-Metolachlor is (S)-2-ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline (B41778). googleapis.comgoogle.com This chiral amine is synthesized from enantiopure starting materials. One patented route involves the reaction of 2-ethyl-6-methylaniline (B166961) with (R)-epichlorohydrin, followed by ring-opening with methanol to give an amino alcohol intermediate. This intermediate is then cyclized to an aziridine (B145994) and subsequently opened via catalytic hydrogenation to yield the desired chiral aniline precursor. google.com The core 1-methoxypropan-2-yl fragment of this crucial intermediate is directly related to the structure of (2S)-1-amino-3-methoxypropan-2-ol.

| Target Molecule | Application | Key Intermediate Derived from a Precursor | Synthetic Step |

| (R)-Lacosamide | Antiepileptic Drug | (S)-1-(Benzyloxy)-3-methoxypropan-2-ol | Regioselective opening of (S)-benzyl glycidyl ether. google.comgoogle.com |

| (S)-Metolachlor | Herbicide | (S)-2-Ethyl-N-(1-methoxypropan-2-yl)-6-methyl aniline | Synthesis from enantiopure epichlorohydrin (B41342) and 2-ethyl-6-methylaniline. googleapis.comgoogle.com |

Contribution to Materials Chemistry Research

The unique structural features of (2S)-1-amino-3-methoxypropan-2-ol derivatives allow for their incorporation into complex macromolecular architectures, imparting specific functions to the resulting materials.

A notable application of a derivative of 1-amino-3-methoxypropan-2-ol (B1202666) is in the development of advanced polymeric systems, specifically in creating photoswitchable polymers that can act as sensors. Researchers have successfully designed a polymeric probe that responds to visible light and can detect nerve agent mimics both in solution and in the vapor phase.

The synthesis of this smart polymer involves several steps. Initially, glycidyl methacrylate (B99206) (GMA) and dimethylacrylamide (DMA) are copolymerized to form a polymer backbone, poly(glycidyl methacrylate-co-dimethylacrylamide) or P1. The crucial step involves modifying this backbone by reacting its epoxide units with 2-(2-aminoethoxy)ethanol. This reaction opens the epoxide ring and grafts a side chain, 1-((2-(2-hydroxyethoxy)ethyl)amino)-3-methoxypropan-2-ol, onto the polymer, creating an intermediate polymer P2.

This modified polymer is then reacted with a furan-based trione (B1666649) compound to introduce Donor-Acceptor Stenhouse Adduct (DASA) derivatives, resulting in the final polymer, P3. DASAs are a class of organic photoswitches known for their ability to change from a colored, conjugated form to a colorless, ring-closed form when irradiated with visible light.

This DASA-functionalized polymer (P3) exhibits dual functionality. Firstly, it acts as a highly selective colorimetric sensor for diethyl cyanophosphate (DCNP), a mimic of G-series nerve agents. When exposed to DCNP, the polymer's color changes from purple to colorless. Secondly, the polymer demonstrates excellent photochromic behavior; its ability to detect the nerve agent mimic can be turned "off" by irradiating it with visible light, which converts the DASA unit to its inactive form. This photocontrollable property allows for the creation of an on-off switchable sensor, offering new possibilities in the design of responsive materials for detecting chemical warfare agents. nih.govgoogle.com

Table 1: Polymeric System Components

| Component ID | Chemical Name/Description | Role in the Polymeric System |

|---|---|---|

| P1 | poly(glycidyl methacrylate-co-dimethylacrylamide) [p(GMA-co-DMA)] | Initial polymer backbone with reactive epoxide units. |

| P2 | Polymer P1 modified with 1-((2-(2-hydroxyethoxy)ethyl)amino)-3-methoxypropan-2-ol | Intermediate polymer with secondary amine groups for further functionalization. |

| P3 | Polymer P2 functionalized with Donor-Acceptor Stenhouse Adduct (DASA) derivatives | Final photoswitchable polymer and colorimetric sensor. |

| DCNP | Diethyl cyanophosphate | Nerve agent mimic detected by the polymer sensor. |

Probes for Biochemical and Enzymatic Investigations

Chiral amino alcohols are a class of compounds with significant potential in biochemical and enzymatic studies due to their structural similarity to biological molecules and their ability to participate in stereospecific interactions. They are often explored as building blocks for bioactive molecules and as potential modulators of enzyme activity. nih.govfrontiersin.org

A comprehensive review of scientific literature did not yield specific examples of (2S)-1-amino-3-methoxypropan-2-ol or its direct derivatives being used as probes for the elucidation of enzyme mechanisms. While the synthesis of related chiral amines and amino alcohols using oxidoreductases like amine dehydrogenases (AmDHs) is an active area of research, these studies focus on the enzyme's synthetic capability rather than using the compound to study the enzyme's mechanism of action. researchgate.netresearchgate.net The general class of amino alcohols is important in designing enzyme inhibitors and substrates for mechanistic studies, but specific applications for the title compound were not found.

Similarly, while there are general statements that derivatives of (2S)-2-amino-3-methoxypropan-1-ol are investigated for their potential to influence metabolic pathways, detailed research findings or specific case studies where these compounds are used as probes to investigate components of metabolic pathways are not available in the reviewed literature. The development of electrochemical biosensors for various biological analytes is a broad field, but direct application or integration of (2S)-1-amino-3-methoxypropan-2-ol into these systems for metabolic studies is not explicitly documented. mdpi.comaau.dk

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| (2S)-1-Amino-3-methoxypropan-2-ol | 1085543-96-9 | C₄H₁₁NO₂ |

| (2S)-1-Amino-3-methoxypropan-2-ol hydrochloride | 2137068-64-3 | C₄H₁₂ClNO₂ |

| (S)-1-Methoxypropan-2-amine | 99636-32-5 | C₄H₁₁NO |

| (2S)-2-amino-3-methoxypropan-1-ol | 148278-95-9 | C₄H₁₁NO₂ |

| 1-Amino-3-methoxypropan-2-ol | 93372-65-7 | C₄H₁₁NO₂ |

| Glycidyl methacrylate (GMA) | 106-91-2 | C₇H₁₀O₃ |

| Dimethylacrylamide (DMA) | 2680-03-7 | C₅H₉NO |

| 2-(2-aminoethoxy)ethanol | 929-06-6 | C₄H₁₁NO₂ |

Analytical and Spectroscopic Characterization Methodologies for 2s 1 Amino 3 Methoxypropan 2 Ol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods provide detailed information about the molecular weight, elemental composition, connectivity of atoms, and the functional groups present in a molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is instrumental in determining the precise molecular weight and elemental formula of (2S)-1-amino-3-methoxypropan-2-ol. Using techniques like electrospray ionization (ESI), the molecule is ionized, typically by protonation of the primary amine, to form the [M+H]⁺ ion. HRMS can measure the mass-to-charge ratio (m/z) of this ion with high accuracy, allowing for the confirmation of the elemental composition, C₄H₁₁NO₂. The expected monoisotopic mass for the protonated molecule is 106.0863 g/mol . Further analysis by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, such as the loss of water (H₂O) or the methoxymethyl group (•CH₂OCH₃), providing additional structural evidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2S)-1-amino-3-methoxypropan-2-ol, both ¹H NMR and ¹³C NMR provide definitive evidence of its structure. While specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on closely related structures, such as (S)-2-amino-1-propanol google.comgoogle.com.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted NMR Data for (2S)-1-amino-3-methoxypropan-2-ol

| ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | |||

|---|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(OH)- | ~3.8 - 4.0 | m | -CH(OH)- | ~68 - 72 |

| -CH₂-O- | ~3.4 - 3.6 | m | -CH₂-O- | ~75 - 79 |

| -O-CH₃ | ~3.3 | s | -O-CH₃ | ~59 |

| -CH₂-NH₂ | ~2.7 - 2.9 | m | -CH₂-NH₂ | ~48 - 52 |

| -OH, -NH₂ | Variable | br s |

Note: Predicted values are based on analogous structures and may vary depending on the solvent and other experimental conditions. 'm' = multiplet, 's' = singlet, 'br s' = broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The spectrum of (2S)-1-amino-3-methoxypropan-2-ol would exhibit characteristic absorption bands confirming the presence of its key functional groups. Data from related compounds like 1-amino-2-propanol provides a basis for these assignments nist.gov.

Characteristic IR Absorption Bands for (2S)-1-amino-3-methoxypropan-2-ol

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 (Broad) |

| N-H (Primary Amine) | Stretching | 3300 - 3500 (Two bands) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 |

| C-O (Ether) | Stretching | 1080 - 1150 (Strong) |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Chromatographic Methods for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are essential for separating the target compound from impurities and for quantifying the relative amounts of its enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for determining the enantiomeric purity of chiral compounds. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For polar amino alcohols, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and polysaccharide-based CSPs are often effective. sigmaaldrich.commdpi.com The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of organic solvents. chromatographyonline.comchromatographyonline.com The technique uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol (B129727) or ethanol. For amino compounds, a basic additive is sometimes included in the mobile phase to improve peak shape. acs.orgtandfonline.com The choice of CSP is critical, with polysaccharide-based columns being widely applicable.

The following table details a representative SFC method for the analysis of a chiral 1,2-amino alcohol, illustrating the typical parameters used for such separations acs.org.

Example SFC Method for Chiral 1,2-Amino Alcohol Analysis

| Parameter | Condition |

|---|---|

| Instrument | Supercritical Fluid Chromatograph |

| Column (CSP) | Daicel Chiralpak IC-3 (3 µm, 4.6 x 150 mm) |

| Mobile Phase | Supercritical CO₂ / Ethanol with 0.05% Diethylamine (88/12, v/v) |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 215 nm |

X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination

While spectroscopic and chromatographic methods provide strong evidence for structure and purity, single-crystal X-ray diffraction provides the most definitive, unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration.

For a molecule like (2S)-1-amino-3-methoxypropan-2-ol, which may be difficult to crystallize directly due to its flexibility and hydrogen-bonding capabilities, derivatization is a common strategy. Converting the molecule into a salt with a suitable chiral acid or forming a carbamate (B1207046) or other crystalline derivative can yield single crystals suitable for X-ray analysis rsc.org.

The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, revealing the precise spatial arrangement of every atom. This analysis confirms the connectivity and, crucially for chiral molecules, the absolute stereochemistry at the C2 chiral center. The resulting structural data includes precise bond lengths, bond angles, and torsional angles. Furthermore, it reveals the solid-state packing arrangement and identifies intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, which govern the crystal lattice structure.

As an illustrative example, the table below shows the type of crystallographic data obtained from an X-ray analysis of a carbamate derivative of a related amino alcohol, 2-amino-2-methyl-1-propanol (B13486) rsc.org.

Representative Crystallographic Data for an Amino Alcohol Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (ų) | Specific to the crystal |

| Z (Molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Specific to the crystal |

| R-factor (%) | <5% for a good quality structure |

Computational and Theoretical Chemistry Studies on 2s 1 Amino 3 Methoxypropan 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic electronic properties of (2S)-1-amino-3-methoxypropan-2-ol, predicting its structure, stability, and reactivity.

The reactivity of the molecule, including sites susceptible to nucleophilic or electrophilic attack, can be predicted by analyzing DFT-derived electronic properties like molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO). For (2S)-1-amino-3-methoxypropan-2-ol, the nitrogen of the amino group and the oxygen of the hydroxyl group are expected to be the primary centers of nucleophilicity.

Theoretical chemistry plays a vital role in mapping out the pathways of chemical reactions, including the identification of transient, high-energy transition states. The synthesis of related methoxy-alcohols, such as 1-methoxy-2-propanol (B31579) from propylene (B89431) oxide and methanol (B129727), has been studied mechanistically. researchgate.net These reactions are often base-catalyzed, involving the deprotonation of the alcohol followed by the ring-opening of the epoxide. researchgate.net

For reactions involving (2S)-1-amino-3-methoxypropan-2-ol, such as its use in the synthesis of larger pharmaceutical compounds, computational methods can model the reaction coordinates. thieme-connect.comthieme-connect.com For example, in an SN2 reaction where the amino group acts as a nucleophile, DFT calculations can determine the activation energy barrier by locating the transition state structure. This provides a quantitative understanding of reaction kinetics and stereochemical outcomes, which is particularly important when dealing with chiral molecules where the retention or inversion of configuration is critical. beilstein-journals.org

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend beyond electronic structure to explore the dynamic behavior of (2S)-1-amino-3-methoxypropan-2-ol and its interactions with larger biological systems.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. For a flexible molecule like (2S)-1-amino-3-methoxypropan-2-ol, multiple low-energy conformations can coexist. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, systematically explores the potential energy surface to identify stable conformers. u-szeged.hu

Table 1: Torsional Angles and Conformational Data for Related Methoxypropanol (B72326) Analogues (Note: Data derived from studies on analogues of (2S)-1-amino-3-methoxypropan-2-ol)

| Analogue | Method | Key Torsional Angles | Stabilizing Interactions | Reference |

| (2S)-1-methoxypropan-2-ol | RHF/DFT | C-C-O-H, C-C-O-C | Intramolecular Hydrogen Bonding | u-szeged.huresearchgate.net |

| 2-methoxyethan-1-ol | RHF/DFT | C-C-O-H, C-C-O-C | Intramolecular Hydrogen Bonding | u-szeged.huresearchgate.net |

This table is illustrative and based on findings from related structures, as specific conformational data for (2S)-1-amino-3-methoxypropan-2-ol is not detailed in the searched literature.

The (2S)-1-amino-3-methoxypropan-2-ol moiety is a key component in several potent and selective enzyme inhibitors. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. These studies are fundamental to understanding the structural basis of a drug's mechanism of action.

For example, the (S)-1-methoxypropan-2-yl group is present in activators of glucokinase and inhibitors of cyclin-dependent kinase 9 (CDK9). thieme-connect.comthieme-connect.comrcsb.org Docking studies of these complex molecules reveal that the methoxypropanol fragment often occupies a specific sub-pocket of the enzyme's active site.

In a study on amine dehydrogenases (AmDHs), docking simulations were performed to understand the basis for stereoselectivity in the synthesis of small chiral amines, including (S)-1-methoxypropan-2-amine. whiterose.ac.uk The simulations, using tools like AutoDock, placed the (S)- and (R)-enantiomers into the enzyme's active site to evaluate favorable binding poses. whiterose.ac.ukwhiterose.ac.uk A good correlation was observed between the in silico docking results and the experimentally observed enantioselectivities, highlighting the predictive power of these models. whiterose.ac.ukwhiterose.ac.uk

Table 2: Examples of Ligand-Protein Docking Studies Involving the Methoxypropanol Moiety

| Protein Target | Ligand Containing Methoxypropanol Moiety | Key Interactions of Moiety | Software/Method | Reference |

| Glucokinase (Hexokinase 4) | Diethyl ({2-[3-(4-methanesulfonylphenoxy)-5-{[(2S)-1-methoxypropan-2-yl]oxy}benzamido]-1,3-thiazol-4-yl}methyl)phosphonate | Occupies a specific binding pocket, contributing to ligand affinity. | X-ray Crystallography | rcsb.org |

| Cyclin-dependent kinase 9 (CDK9) | NVP-2 | The (R)-1-methoxypropan-2-ylamino group forms crucial interactions within the ATP-binding pocket. | Molecular Docking | thieme-connect.comthieme-connect.com |

| Amine Dehydrogenase (e.g., MsmeAmDH) | (S)-1-methoxypropan-2-amine | The orientation of the methoxy (B1213986) and methyl groups within the active site determines enantioselectivity. | AutoDock | whiterose.ac.ukwhiterose.ac.uk |

Structure-Activity Relationship (SAR) Prediction and Analysis

Structure-Activity Relationship (SAR) studies aim to correlate specific structural features of a molecule with its biological activity. While SAR is often determined experimentally, computational methods can predict the activity of hypothetical compounds, thereby guiding synthetic efforts.

Q & A

What are the established synthetic routes for (2S)-1-amino-3-methoxypropan-2-ol, and how do reaction conditions influence enantiomeric purity?

Answer:

The synthesis of this compound typically involves chiral resolution or asymmetric catalysis. For example, (2S)-2-amino-3-phenyl-1-propanol derivatives are synthesized via reductive amination of ketones using chiral catalysts like Ru-BINAP complexes to achieve high enantiomeric excess (ee) . Key parameters include:

- Temperature control : Lower temperatures (0–5°C) minimize racemization.

- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction selectivity.

- Catalyst loading : 1–5 mol% of chiral catalysts ensures >95% ee .

Post-synthesis, ee is validated using chiral HPLC or NMR with chiral shift reagents .

What analytical techniques are critical for confirming the stereochemical integrity of (2S)-1-amino-3-methoxypropan-2-ol?

Answer:

- NMR Spectroscopy : - and -NMR with chiral solvating agents (e.g., Eu(hfc)) differentiate enantiomers via split signals .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in structurally similar compounds like (S,Z)-1-chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (CHNO) and isotopic patterns .

What safety protocols are essential when handling (2S)-1-amino-3-methoxypropan-2-ol in laboratory settings?

Answer:

Based on analogous amino alcohols:

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant suits, and EN 166-certified goggles .

- Ventilation : Use fume hoods to avoid aerosol formation.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water to prevent dispersion .

- First Aid : Immediate rinsing of exposed skin/eyes with water for ≥15 minutes, followed by medical evaluation .

How does the compound’s stability vary under different storage conditions, and what degradation products may form?

Answer:

- Storage : Stable at 2–8°C in dry, inert atmospheres (e.g., argon). Prolonged exposure to moisture or light induces hydrolysis of the methoxy group .

- Degradation Pathways :

What strategies optimize enantioselective synthesis of (2S)-1-amino-3-methoxypropan-2-ol in high yield?

Answer:

- Catalyst Screening : Chiral oxazaborolidines or Jacobsen catalysts improve stereoselectivity (>90% ee) .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze undesired enantiomers in racemic mixtures .

- Reaction Engineering : Continuous-flow systems enhance mass transfer and reduce side reactions .

How should researchers address contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?

Answer:

- Reproducibility Checks : Validate data using standardized methods (OECD guidelines).

- Solubility Testing : Use shake-flask or HPLC-UV methods in buffered solutions (pH 3–9) .

- logP Determination : Compare experimental (e.g., octanol-water partitioning) vs. computational (QSPR models) results .

Discrepancies often arise from impurities or measurement techniques; cross-validate with independent labs .

What role does (2S)-1-amino-3-methoxypropan-2-ol play in designing pharmaceutical intermediates?

Answer:

- Chiral Building Block : Used in β-blockers (e.g., bevantolol derivatives) and antiviral agents .

- Structure-Activity Relationship (SAR) : Modifying the methoxy group alters bioavailability; e.g., replacing with ethoxy enhances CNS penetration .

- Scale-Up Challenges : Crystallization optimization (e.g., anti-solvent addition) ensures batch-to-batch consistency .

What advanced computational methods predict the compound’s reactivity in novel reaction environments?

Answer:

- Density Functional Theory (DFT) : Models transition states for nucleophilic attacks on the amino group .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., water vs. DMSO) .

- Machine Learning (ML) : Predicts reaction outcomes using datasets from similar amino alcohols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.